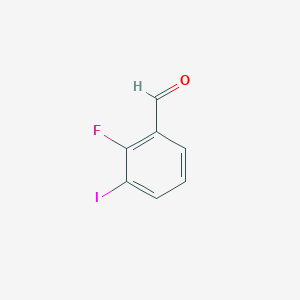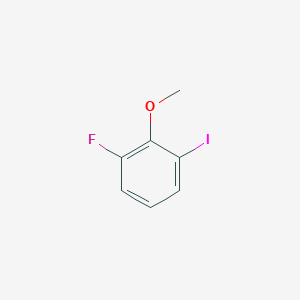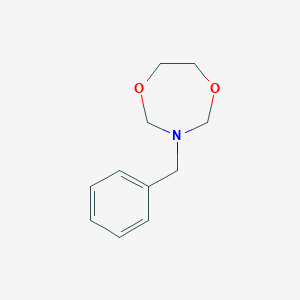
1-(2-chloroethyl)-2-ethyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloroethyl)-2-ethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 2-chloroethyl group and an ethyl group attached to the imidazole ring
准备方法
The synthesis of 1-(2-chloroethyl)-2-ethyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the alkylation of 2-ethylimidazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-(2-chloroethyl)-2-ethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding imidazole N-oxides. Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(2-azidoethyl)-2-ethyl-1H-imidazole.
科学研究应用
1-(2-chloroethyl)-2-ethyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The chloroethyl group can form DNA cross-links, which can inhibit cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 1-(2-chloroethyl)-2-ethyl-1H-imidazole involves its ability to form covalent bonds with biological macromolecules. The chloroethyl group can undergo nucleophilic substitution reactions with nucleophilic sites on DNA, proteins, and enzymes. This can lead to the formation of cross-links and adducts, which can disrupt the normal function of these macromolecules.
In the context of anticancer activity, the compound can form DNA cross-links that inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include DNA polymerases, topoisomerases, and other enzymes involved in DNA repair and replication.
相似化合物的比较
1-(2-chloroethyl)-2-ethyl-1H-imidazole can be compared with other similar compounds, such as:
1-(2-chloroethyl)-1H-imidazole: Lacks the ethyl group, which can affect its reactivity and biological activity.
1-(2-chloroethyl)-2-methyl-1H-imidazole: The presence of a methyl group instead of an ethyl group can influence its chemical properties and applications.
1-(2-chloroethyl)-2-phenyl-1H-imidazole: The phenyl group can enhance its stability and potential interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
1-(2-chloroethyl)-2-ethylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKBYTGSVLBARA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)





